molecular formula C8H9BCl2O2 B13978703 (3,4-Dichlorophenethyl)boronic acid

(3,4-Dichlorophenethyl)boronic acid

Cat. No.: B13978703
M. Wt: 218.87 g/mol
InChI Key: SDZPETLZRADZJG-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Chemical Sciences

Organoboron compounds, a class of organometallic compounds featuring a carbon-boron bond, have become fundamental to modern chemical sciences. numberanalytics.comwikipedia.orgfiveable.me Their importance stems from a unique combination of stability, versatile reactivity, and generally low toxicity. nih.govboronmolecular.com First synthesized in the early 20th century, their prominence surged in the mid-20th century through the pioneering work of Herbert C. Brown on hydroboration, for which he was awarded the Nobel Prize in Chemistry in 1979. numberanalytics.comdergipark.org.tr This work laid the foundation for a vast and diverse field of study.

The applications of organoboron compounds are wide-ranging, impacting pharmaceuticals, materials science, and catalysis. numberanalytics.comnumberanalytics.com In medicinal chemistry, they are used as building blocks for complex drug molecules, including anticancer, antiviral, and antibiotic agents. numberanalytics.comnih.govnih.gov The drug Bortezomib, a boronic acid-containing compound used in cancer chemotherapy, stands as a testament to their therapeutic potential. wikipedia.orgresearchgate.net In materials science, organoboron compounds are integral to the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials. numberanalytics.com

Distinctive Features and Versatility of Boronic Acids in Organic Synthesis, Catalysis, and Chemical Biology

Boronic acids (R-B(OH)₂) are a particularly important subclass of organoboron compounds. wikipedia.org Their distinctive features make them exceptionally versatile in a multitude of chemical disciplines.

In Organic Synthesis: The most celebrated application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.comboronmolecular.com This reaction, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.comdergipark.org.tr The stability of boronic acids to air and water, coupled with their compatibility with a wide range of functional groups, makes them highly practical reagents in the laboratory. boronmolecular.comdergipark.org.tr

In Catalysis: Beyond their role as reagents, boronic acids can also function as catalysts. scholaris.canih.gov Their Lewis acidic nature allows them to activate various functional groups, facilitating a range of organic transformations. nih.gov This includes their use in dehydration reactions, carbonyl condensations, and acylations. nih.govresearchgate.net The ability to tune the electronic properties of the boron center by modifying the organic substituent provides a means to design catalysts with specific activities and selectivities. nih.gov

In Chemical Biology: The unique ability of boronic acids to form reversible covalent bonds with diols, such as those found in sugars and other biological molecules, has opened up numerous applications in chemical biology. boronmolecular.comscholaris.ca This property is harnessed in the development of sensors for detecting carbohydrates, for drug delivery systems, and as inhibitors for certain enzymes. boronmolecular.comresearchgate.netnih.gov The interaction with serine residues in the active sites of proteases is a key mechanism for their therapeutic effects, as seen with Bortezomib. wikipedia.org

Scope and Focus of Academic Research on Phenethylboronic Acid Derivatives and Their Broader Implications

Research into phenethylboronic acid derivatives, such as (3,4-Dichlorophenethyl)boronic acid, represents a focused area within the broader field of organoboron chemistry. Phenethylboronic acid itself is a valuable reagent in organic synthesis, particularly for introducing the phenethyl group into molecules via the Suzuki-Miyaura reaction. ontosight.ai

The academic focus on derivatives like (3,4-Dichlorophenethyl)boronic acid is driven by the desire to create new building blocks with specific electronic and steric properties. The dichloro-substitution on the phenyl ring of (3,4-Dichlorophenethyl)boronic acid significantly alters its reactivity and potential interactions in biological systems compared to the parent phenethylboronic acid. These modifications can lead to the development of new inhibitors for enzymes like AmpC β-lactamase or novel agents for Boron Neutron Capture Therapy (BNCT). researchgate.netnih.gov

The broader implications of this research are substantial. By systematically studying how different substituents on the phenethylboronic acid scaffold influence its properties and reactivity, chemists can develop a deeper understanding of structure-activity relationships. This knowledge is crucial for the rational design of new drugs, advanced materials, and more efficient catalysts. The exploration of compounds like (3,4-Dichlorophenethyl)boronic acid, therefore, contributes not only to the expansion of the chemical toolkit but also to the advancement of a wide range of scientific and technological fields.

Chemical Compound Information

Compound Name
(3,4-Dichlorophenethyl)boronic acid
(3,4,5-trifluorophenyl)boronic acid
(3-Nitrophenyl)boronic acid
[3,5-bis(trifluoromethyl)phenyl]boronic acid
2-phenylethyl boronic acid
4-Phenylbutyric acid
AmpC β-lactamase
Benzylamine
boric acid
Boron Neutron Capture Therapy
Bortezomib
N-benzyl-4-phenylbutyramide
phenethylboronic acid
Serine
Sodium chloride
tavaborole
triphenylboroxin
Velcade

Physicochemical Properties of (3,4-Dichlorophenyl)boronic acid

PropertyValue
Molecular Formula C₆H₅BCl₂O₂ sigmaaldrich.com
Molar Mass 190.82 g/mol sigmaaldrich.com
Melting Point 125 °C (decomposes)
Boiling Point 349.8±52.0 °C (Predicted)
Flash Point 165.4°C
Density 1.47±0.1 g/cm³ (Predicted)
Solubility Soluble in methanol (B129727)
Vapor Pressure 1.71E-05mmHg at 25°C

Properties

Molecular Formula

C8H9BCl2O2

Molecular Weight

218.87 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)ethylboronic acid

InChI

InChI=1S/C8H9BCl2O2/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,12-13H,3-4H2

InChI Key

SDZPETLZRADZJG-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC(=C(C=C1)Cl)Cl)(O)O

Origin of Product

United States

Synthetic Methodologies for 3,4 Dichlorophenethyl Boronic Acid and Analogs

Traditional Preparative Routes for Boronic Acids

Traditional methods for synthesizing boronic acids have long relied on the reaction of organometallic reagents with boron-containing electrophiles. nih.gov These foundational strategies remain relevant in many synthetic applications.

Organometallic Approaches (e.g., Grignard Reagents, Lithium-Halogen Exchange)

One of the most established methods for preparing aryl and alkyl boronic acids involves the use of Grignard reagents. google.comorganic-chemistry.org This approach typically entails the reaction of an organomagnesium halide with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. nih.govgoogle.com The resulting boronic ester is then hydrolyzed to yield the desired boronic acid. For the synthesis of (3,4-Dichlorophenethyl)boronic acid, a potential route would involve the formation of a Grignard reagent from 1-bromo-2-(3,4-dichlorophenyl)ethane, followed by its reaction with a borate ester. While effective, this method can sometimes be hampered by low yields. nih.gov A patent describes the synthesis of (3,4-Dichlorophenyl)boronic acid in 70-80% yield by reacting bromo(3,4-dichlorophenyl)magnesium with a borate ester, followed by acidic workup. google.com

Alternatively, lithium-halogen exchange offers another powerful tool for generating the necessary organometallic intermediate. nih.govthieme-connect.com This method often involves the reaction of an aryl or vinyl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions. nih.govresearchgate.net The resulting organolithium species is then quenched with a borate ester. This technique has been successfully applied to the synthesis of various functionalized boronic acids and their derivatives. thieme-connect.comnih.gov The choice of solvent and reaction conditions is crucial for the success of both Grignard and lithium-halogen exchange reactions. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. google.com

Reagent TypeKey FeaturesTypical Reaction Conditions
Grignard Reagents Formed from organohalides and magnesium metal.Ethereal solvents (e.g., THF), often at low to ambient temperatures. google.comgoogle.com
Organolithium Reagents Generated via lithium-halogen exchange.Requires very low temperatures (e.g., -78°C) to control reactivity. nih.govresearchgate.net

Hydroboration of Unsaturated Systems

Hydroboration presents a distinct and highly useful method for the synthesis of alkylboronic acids from alkenes. masterorganicchemistry.compearson.com This reaction, pioneered by H.C. Brown, involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across a carbon-carbon double bond. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of (3,4-Dichlorophenethyl)boronic acid, the hydroboration of 3,4-dichlorostyrene (B1582808) would be the key step.

A significant feature of hydroboration is its regioselectivity. The boron atom adds to the less substituted carbon of the double bond, leading to an "anti-Markovnikov" product. libretexts.orglibretexts.org The reaction proceeds via a concerted, syn-addition mechanism, where the boron and hydrogen atoms add to the same face of the alkene. masterorganicchemistry.comlibretexts.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base yields the corresponding alcohol. To obtain the boronic acid, the intermediate organoborane can be hydrolyzed. The stereospecificity of the reaction is a key advantage, as it allows for predictable control over the stereochemistry of the product. libretexts.org

FeatureDescription
Regioselectivity Anti-Markovnikov addition of boron to the less substituted carbon. libretexts.orglibretexts.org
Stereochemistry Syn-addition of the B-H bond across the double bond. masterorganicchemistry.comlibretexts.org
Mechanism Concerted reaction pathway without the formation of a carbocation intermediate. libretexts.org

Transition Metal-Catalyzed Borylation Strategies

In recent decades, transition metal catalysis has revolutionized the synthesis of boronic acids, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods.

Cross-Coupling with Diboronic Acid Reagents (e.g., Miyaura Borylation)

The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling method for the synthesis of boronic esters from aryl or vinyl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, such as PdCl₂(dppf), in the presence of a base and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgalfa-chemistry.com The resulting pinacol (B44631) boronate esters are stable, easily purified, and can be readily converted to the corresponding boronic acids or used directly in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.org

The synthesis of (3,4-Dichlorophenethyl)boronic acid analogs could be envisioned through the Miyaura borylation of a suitable halide precursor, such as 1-(2-bromoethyl)-3,4-dichlorobenzene. The reaction conditions are generally mild, and a variety of functional groups are tolerated. alfa-chemistry.com The choice of base is critical to the success of the reaction, with weaker bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) often being preferred to prevent competing side reactions. organic-chemistry.orgalfa-chemistry.com Nickel-catalyzed versions of the Miyaura borylation have also been developed, expanding the scope of the reaction to include alkyl halides. organic-chemistry.org

Direct C-H Borylation Methodologies

Direct C-H borylation has emerged as a highly efficient and atom-economical strategy for the synthesis of aryl and heteroaryl boronic esters. rsc.org This approach avoids the pre-functionalization required in traditional cross-coupling reactions by directly converting a C-H bond into a C-B bond. Iridium-catalyzed systems are particularly prominent in this field, often exhibiting high regioselectivity that is primarily governed by steric factors. rsc.org For instance, the borylation of 1,3-dichlorobenzene (B1664543) with an iridium catalyst occurs selectively at the 5-position. rsc.org

Palladium catalysis has also been employed for the direct borylation of C(sp³)-H bonds, enabling the functionalization of complex molecules, including amino acids and alkyl amines. nih.gov These reactions often utilize a directing group to achieve regioselectivity. rsc.org For a substrate like 1,2-dichlorobenzene, direct C-H borylation could potentially offer a route to (3,4-Dichlorophenyl)boronic acid, although controlling the regioselectivity to favor the desired isomer would be a key challenge. Electrophilic borylation methods have also been developed, offering complementary regioselectivity that is controlled by electronic effects. rsc.org

Advanced and Sustainable Synthesis Techniques

The development of more sustainable and efficient synthetic methods is a major focus in modern chemistry. For the synthesis of boronic acids, several advanced techniques are being explored. Flow chemistry, for instance, offers precise control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic reactions like those involving organolithium reagents. nih.gov Cryo-flow reactors can be used to perform lithium-halogen exchange and subsequent borylation reactions in a continuous and scalable manner. nih.gov

Flow Chemistry Applications for Unstable Intermediates and Scalable Production

Flow chemistry has emerged as a powerful tool for the synthesis of boronic acids, primarily through lithiation-borylation pathways. This technology offers significant advantages over traditional batch processes, particularly in handling highly reactive and unstable intermediates and in enabling safe, scalable production. acs.orgacs.org The core of this approach involves the generation of organolithium species via halogen-lithium exchange, which are then reacted with a boron source.

In batch reactors, the generation and use of organolithium intermediates, such as those formed from aryl halides and n-butyllithium (n-BuLi), are often plagued by side reactions. datapdf.com These include protonation by the solvent (e.g., THF) and butylation from the n-butyl bromide byproduct of the exchange reaction. acs.orgdatapdf.com Such side reactions necessitate cryogenic temperatures (e.g., -25 °C or lower) to partially suppress them, complicating the process. datapdf.com

Flow chemistry mitigates these issues through precise control over reaction parameters. researchgate.net The use of microreactors ensures rapid mixing and superior heat transfer, allowing for reactions to be conducted at milder temperatures and with significantly shorter residence times. researchgate.netresearchgate.net This approach, sometimes termed "flash chemistry," can reduce reaction times to less than a second, which is critical for controlling unstable intermediates like organolithiums and even dianions that are difficult to manage in batch systems. acs.orgorganic-chemistry.org By minimizing the time the unstable intermediate exists before reacting with the borylating agent, side reactions are effectively suppressed. acs.org

The benefits of flow chemistry have been demonstrated in the multigram- and kilogram-scale production of various aryl boronic acids. acs.orgresearchgate.netorganic-chemistry.org This methodology is not only suitable for large-scale manufacturing but also for diversity-oriented synthesis in medicinal chemistry, as it allows for the rapid production of a library of boronic acid derivatives. acs.orgorganic-chemistry.org The straightforward design and use of commercially available equipment enhance the utility and accessibility of organolithium chemistry for both academic and industrial laboratories. organic-chemistry.org

Table 1: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

ParameterBatch ProcessFlow Chemistry ProcessReference
Intermediate StabilityPoor control, leading to side reactions (e.g., protonation, butylation)Excellent control over unstable organolithium intermediates acs.org, datapdf.com
Reaction TemperatureOften requires cryogenic conditions (e.g., -25°C) to reduce side productsCan be performed at milder temperatures (e.g., 0°C) datapdf.com, researchgate.net
Reaction TimeLonger reaction timesVery short residence times, often less than 1 second ("Flash Chemistry") organic-chemistry.org, researchgate.net
ScalabilityScaling up can be challenging and hazardousDemonstrated rapid scale-up to kilogram-scale production acs.org, researchgate.net
ThroughputLowerHigh throughput, up to 60 g/h reported organic-chemistry.org
SafetyHigher risks associated with handling large quantities of unstable reagentsImproved safety due to small reaction volumes at any given time acs.org

Solid-Phase Synthesis of Boronic Acid Derivatives and Conjugates

Solid-phase synthesis (SPS) provides a robust and efficient platform for preparing boronic acid derivatives and conjugates, overcoming many of the purification challenges associated with solution-phase methods. researchgate.net This technique involves immobilizing a boronic acid onto a solid support or resin, performing chemical modifications, and then cleaving the final product from the support. researchgate.netgoogle.com

A key advantage of SPS is the simplification of purification; excess reagents and byproducts are easily removed by washing the resin, which is particularly beneficial given that boronic acids can be difficult to handle and purify using standard techniques like chromatography. researchgate.netwiley-vch.de Various solid supports have been developed for this purpose. Diol-based resins, such as diethanolaminomethyl polystyrene (DEAM-PS), are effective as they react with the boronic acid to form a stable, resin-bound boronic ester. researchgate.net This immobilization strategy protects the boronic acid moiety while allowing for subsequent chemical transformations on other parts of the molecule. researchgate.net Another effective support is the commercially available 1-glycerol Merrifield resin, which has been successfully used for the high-yield synthesis of peptide-boronic acids. acs.orgnih.gov

The solid-phase approach is highly versatile and compatible with standard synthetic protocols like Fmoc-based solid-phase peptide synthesis (SPPS). acs.orgresearchgate.net This has enabled the convenient synthesis of complex molecules such as peptides and peptidomimetics with a C-terminal boronic acid group. acs.orgnih.gov The methodology has been extended to create a diverse range of derivatives, including peptidosulfonamides and anthraquinone-boronic acid hybrids. researchgate.netacs.org Beyond synthesis, functionalized solid supports can also act as scavengers to purify boronic acids from solution or be used in resin-to-resin transfer reactions. google.com Boronic acid-functionalized magnetic nanoparticles have also been developed for the solid-phase extraction and purification of target molecules from biological fluids. nih.gov

Table 2: Solid Supports and Applications in Boronic Acid Synthesis

Solid Support/ResinType of Boronic Acid Derivative/ConjugateKey ApplicationReference
1-Glycerol Merrifield ResinPeptide-boronic acids (PBAs) with C-terminal aryl and alkyl aminoboronic acidsHigh-yield synthesis of PBAs, compatible with Fmoc SPPS acs.org, nih.gov
Diethanolamine Polystyrene (DEAM-PS)Functionalized boronic acids, anthraquinone-boronic acid hybridsGeneral solid-phase derivatization and purification of boronic acids researchgate.net
2-Chlorotrityl ResinPeptide β-aminoboronic acidsSynthesis of peptide conjugates with only one final purification step researchgate.net
Dihydroxyalkyl Aminoalkyl SupportsFunctionalized boronic acids (e.g., biphenyl (B1667301) compounds)Combinatorial chemistry, scavenger resins, resin-to-resin transfer google.com
Magnetic Silica (B1680970) Nanoparticles (Fe3O4@SiO2@APBA)Boronic acid-functionalized nanoparticlesMagnetic solid-phase extraction (MSPE) of diol-containing molecules nih.gov

Reactivity and Transformative Applications of 3,4 Dichlorophenethyl Boronic Acid in Organic Synthesis

Cross-Coupling Reactions (Suzuki-Miyaura Protocol)

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents. illinois.edulibretexts.org (3,4-Dichlorophenethyl)boronic acid, as a Csp³-hybridized organoboron species, serves as a key nucleophilic partner in these palladium-catalyzed reactions.

The mechanism of the Suzuki-Miyaura reaction comprises three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchembites.orgnih.gov The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and has been the subject of extensive study. chembites.org For a boronic acid like (3,4-Dichlorophenethyl)boronic acid, this process is critically dependent on the presence of a base.

Two primary mechanistic pathways are proposed for the base-promoted transmetalation: chembites.orgresearchgate.netresearchgate.net

The Boronate Pathway: The base (e.g., hydroxide (B78521) or carbonate) reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, (3,4-Dichlorophenethyl)B(OH)₃⁻. This activated boronate then displaces the halide on the palladium(II) complex (formed after oxidative addition) to generate the key dialkylpalladium(II) intermediate. researchgate.net

The Oxo-Palladium Pathway: The base first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This complex then reacts with the neutral boronic acid, facilitating the transfer of the dichlorophenethyl group to the palladium center through a Pd-O-B linked intermediate. chembites.org

Recent studies have provided evidence for both pathways, suggesting they can be competitive and that the dominant route may depend on specific reaction conditions, ligands, and substrates. illinois.eduresearchgate.net Low-temperature NMR spectroscopy has enabled the detection of pre-transmetalation intermediates containing Pd-O-B linkages, confirming their role in the catalytic cycle. illinois.edu

(3,4-Dichlorophenethyl)boronic acid can be coupled with a wide array of electrophilic partners. The choice of the electrophile, typically an organohalide or pseudohalide, significantly defines the scope of the resulting products.

Aryl Electrophiles: The coupling with aryl halides (iodides, bromides, chlorides) and triflates is highly efficient for producing 1,1-diarylalkane derivatives. The reaction generally tolerates a broad range of functional groups on the aromatic ring of the electrophile. Electron-withdrawing groups on the aryl halide tend to accelerate the initial oxidative addition step, while electron-donating groups can slow it down.

Alkyl Electrophiles: Coupling with alkyl electrophiles, particularly primary alkyl halides, is also feasible. nih.gov However, these reactions can be more challenging due to slower oxidative addition and the potential for competing β-hydride elimination from the resulting palladium-alkyl intermediate. The use of specialized ligands, such as bulky, electron-rich phosphines (e.g., those based on tri-tert-butylphosphine), is often necessary to promote the desired coupling and suppress side reactions. nih.gov

The table below summarizes potential electrophilic partners for coupling with (3,4-Dichlorophenethyl)boronic acid, based on established Suzuki-Miyaura methodologies.

Electrophile TypeRepresentative ExamplesTypical Conditions
Aryl Halides 4-Iodoanisole, 1-Bromo-4-nitrobenzene, 2-ChloropyridinePd(PPh₃)₄ or Pd(OAc)₂, phosphine (B1218219) ligand, base (Na₂CO₃, K₃PO₄), solvent (Toluene, Dioxane, THF/H₂O)
Aryl Triflates Phenyl triflate, 4-Cyanophenyl triflatePd(OAc)₂, phosphine ligand, base (Cs₂CO₃), solvent (Dioxane)
Alkyl Halides 1-Iodooctane, Benzyl bromidePd catalyst, bulky phosphine ligand (e.g., P(t-Bu)₃), strong base (e.g., K₃PO₄), solvent (THF, Dioxane)

Regioselectivity: In substrates containing multiple electrophilic sites, such as dihaloarenes, regioselectivity becomes a critical issue. The outcome of the coupling can often be controlled by tuning the reaction conditions. For instance, in the coupling of dihaloquinazolines, the more electrophilic C4 position typically reacts first under standard Suzuki conditions. nih.gov By carefully selecting the catalyst, base, and solvent, it is possible to direct the coupling of (3,4-Dichlorophenethyl)boronic acid to a specific position on a polyhalogenated substrate. nih.govnih.gov

Stereoselectivity: While (3,4-Dichlorophenethyl)boronic acid itself is achiral, the principles of stereoselective Suzuki couplings are highly relevant. Significant advances have been made in the stereospecific coupling of chiral secondary Csp³ boronic esters. google.comnih.gov These reactions, which proceed with high enantiospecificity, typically involve the use of specialized phosphine ligands that facilitate a clean transfer of the chiral alkyl group from boron to palladium with retention of stereochemistry. google.com This demonstrates the potential for creating chiral centers via Suzuki-Miyaura reactions if a chiral analogue of the boronic acid were employed.

Non-Catalytic and Stoichiometric Organic Reactions

Beyond its role in catalytic cycles, (3,4-Dichlorophenethyl)boronic acid can engage in a variety of non-catalytic and stoichiometric reactions, demonstrating its utility as a versatile synthetic building block.

Reactions as Hydroxyl Synthons (e.g., Fluoride (B91410) Activation)

Boronic acids can serve as effective hydroxyl group surrogates upon activation with fluoride. nih.gov This strategy leverages the formation of a boronate complex, which then acts as the source of a hydroxyl group. This approach has been demonstrated in aryne-induced ring-opening reactions of cyclic sulfides and three-component coupling reactions of fluoro-azaarenes. nih.gov The use of boronic acids as a tunable hydroxy source offers advantages such as mild activation conditions and broad functional group tolerance. nih.gov Computational studies support the fluoride activation mode and provide insight into the reaction mechanism. nih.gov

Reactions with α-Diazocarbonyl Compounds

The reaction of boronic acids with α-diazocarbonyl compounds provides a metal-free pathway for carbon-carbon bond formation. uniovi.esorganic-chemistry.org These reactions can be viewed as reductive couplings of carbonyl compounds. uniovi.es The mechanism is thought to involve the coordination of the boronic acid with the diazo compound, leading to a boronate intermediate, followed by a 1,2-alkyl or aryl shift with the release of nitrogen gas. uniovi.es This methodology has been applied to the synthesis of α-arylated ketones and amides. uniovi.es Rhodium catalysts have also been employed for the direct arylation of diazo compounds with arylboronic acids, providing access to diarylacetic acid derivatives. organic-chemistry.org

C-H Functionalization of Quinones

A significant application of boronic acids is the direct C-H functionalization of quinones. nih.govbohrium.comnih.gov This method allows for the direct arylation or alkylation of the quinone core without the need for pre-functionalization. nih.govorganic-chemistry.org The reaction typically proceeds at room temperature in an open flask using a catalytic amount of silver(I) nitrate (B79036) and a persulfate co-oxidant. nih.govnih.gov The proposed mechanism involves the formation of a radical from the boronic acid, which then undergoes nucleophilic addition to the quinone, followed by in-situ reoxidation. nih.govnih.gov This scalable method is tolerant of a wide range of quinones and boronic acids and has been applied to the synthesis of complex molecules. nih.govnih.govorganic-chemistry.org

Arylation and Alkylation of Diphenylisoxazole

While direct arylation of the diphenylisoxazole core with boronic acids is not extensively documented, the functionalization of isoxazoles, in general, is a significant area of research. Palladium-catalyzed C-H arylation and alkylation of isoxazoles with boronic acids have been reported. researchgate.net These reactions typically involve the directed activation of a C-H bond on the isoxazole (B147169) ring. Furthermore, Suzuki-Miyaura type direct C-H arylation of other azoles, such as 1,3,4-oxadiazoles, with boronic acids has been achieved using palladium-copper catalyst systems, suggesting the potential for similar reactivity with isoxazole derivatives. mdpi.com

Conjugate Additions and Electrophilic Allyl Shifts

Conjugate addition reactions of boronic acids to α,β-unsaturated systems are well-established. organic-chemistry.org These reactions, often catalyzed by transition metals like palladium or rhodium, result in the 1,4-addition of the organic group from the boronic acid. organic-chemistry.org

Electrophilic additions to conjugated dienes often proceed through the formation of a stable allylic carbocation, leading to a mixture of 1,2- and 1,4-addition products. pressbooks.pub In the context of boronic acid chemistry, radical additions to allylboronic esters can trigger a cascade involving a 1,2-boron migration, which is a type of electrophilic allyl shift. nih.gov This process allows for the 1,3-difunctionalization of the allyl system while retaining the valuable boronic ester moiety in the final product. nih.gov

Data Tables

Table 1: Catalytic Additions of Boronic Acids

Reaction TypeSubstrateCatalyst/ReagentProduct Type
HydroborationAlkynesTransition Metal / NaOHVinylboron Compounds
Conjugate AdditionEnonesPd(II)/2,2'-bipyridine or Rh(I)β-Aryl Ketones
1,2-AdditionAldehydesRh(I)Secondary Alcohols

Table 2: Non-Catalytic Reactions of Boronic Acids

Reaction TypeReactant 1Reactant 2ConditionsProduct Type
Hydroxyl SynthonBoronic AcidAryne/FluorideMild ActivationHydroxylated Arenes
Reductive CouplingBoronic Acidα-Diazocarbonyl CompoundMetal-free or Rh-catalyzedα-Arylated Carbonyls
C-H FunctionalizationBoronic AcidQuinoneAgNO₃/PersulfateArylated/Alkylated Quinones
Conjugate AdditionBoronic Acidα,β-Unsaturated CompoundTransition Metal Catalyst1,4-Addition Products
Radical Addition/ShiftAllylboronic EsterRadical InitiatorMild Conditions1,3-Difunctionalized Boronic Esters

Catalytic Roles of Boronic Acids in Organic Transformations

Fundamental Principles of Boronic Acid Catalysis

The catalytic activity of boronic acids stems from the unique electronic properties of the boron atom. nih.gov Possessing a vacant p-orbital, the sp2-hybridized boron atom in a boronic acid renders the molecule a mild Lewis acid. wiley-vch.de This inherent acidity, coupled with the ability to form reversible covalent bonds with hydroxyl-containing functional groups, underpins the diverse modes of catalysis exhibited by this class of compounds. rsc.org

Boronic acids primarily function as Lewis acids by accepting a pair of electrons into their empty p-orbital. wiley-vch.de This interaction can activate substrates, making them more susceptible to nucleophilic attack. Furthermore, certain boronic acids can act as Brønsted acids. For instance, the interaction of a boronic acid with a diol can enhance its acidity. nih.gov In some cases, boronic acids can generate strong Brønsted acids in situ, particularly when used in conjunction with specific solvents like hexafluoroisopropanol. While these mechanisms are fundamental to boronic acid catalysis in general, the specific Lewis or Brønsted acidity of (3,4-Dichlorophenethyl)boronic acid and its influence on catalytic activity have not been specifically documented.

A hallmark of boronic acid catalysis is the reversible formation of covalent bonds with molecules containing hydroxyl groups, such as alcohols, carboxylic acids, and diols. rsc.org This interaction leads to the formation of boronic esters. In the case of diols, cyclic boronate esters are formed, a reaction that is often rapid and reversible. nih.gov This reversible binding serves as a key activation mode. By transiently binding to a substrate, the boronic acid can alter the substrate's electronic properties, facilitating a desired chemical transformation. rsc.org This principle is widely applied in various catalytic processes, though its specific application with (3,4-Dichlorophenethyl)boronic acid as the catalyst is not described in the available literature.

Boronic acids can activate substrates through several mechanisms. In reactions involving carboxylic acids, an (acyloxy)boron intermediate can form. nih.gov This intermediate is more electrophilic than the parent carboxylic acid, thus activating it towards nucleophilic attack. This activation is sometimes described as a LUMO (Lowest Unoccupied Molecular Orbital)-lowering effect, which makes the substrate more reactive towards electron-rich species. nih.gov This mode of activation is crucial for reactions like amidations and esterifications. While this is a general principle for boronic acid catalysis, there are no specific studies on the formation of acyloxyboronic acid intermediates from (3,4-Dichlorophenethyl)boronic acid or its specific LUMO-lowering effects on substrates.

Applications in Specific Reaction Types

The catalytic utility of boronic acids extends to a range of important organic reactions. The principles of Lewis acidity, reversible covalent bonding, and substrate activation are leveraged to promote these transformations under mild conditions.

Boronic acids have been successfully employed as catalysts for the direct amidation of carboxylic acids with amines and for esterification reactions. nih.govorgsyn.org The catalytic cycle is generally believed to involve the formation of an activated (acyloxy)boron intermediate, which is then attacked by the amine or alcohol nucleophile. nih.gov This methodology has also been extended to the formation of peptide bonds, a critical process in biological and medicinal chemistry. nih.gov While various arylboronic acids have been shown to be effective catalysts in these reactions, often requiring specific substitution patterns to enhance their activity, there is no available research demonstrating the use of (3,4-Dichlorophenethyl)boronic acid for these purposes.

Below is a table summarizing the types of boronic acid catalysts used in amidation and their general characteristics.

Catalyst TypeGeneral FeaturesExample
Electron-deficient arylboronic acidsEnhanced Lewis acidity promotes activation of carboxylic acids.3,4,5-Trifluorophenylboronic acid
ortho-Substituted arylboronic acidsCan exhibit cooperative effects, with the ortho substituent participating in the reaction mechanism.2-Iodophenylboronic acid
Boric AcidA simple and inexpensive boron-based catalyst for some amidation reactions. orgsyn.orgH₃BO₃

This table represents a general overview and does not include specific data for (3,4-Dichlorophenethyl)boronic acid.

Boronic acids have been shown to catalyze cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov In this context, the boronic acid catalyst can activate an unsaturated carboxylic acid, which acts as the dienophile, by lowering its LUMO energy. nih.gov This activation facilitates the [4+2] cycloaddition with a diene. Lewis acid catalysis, in general, is a well-known strategy to accelerate Diels-Alder reactions. masterorganicchemistry.comlibretexts.org While this application of boronic acid catalysis is established, there are no specific reports on the use of (3,4-Dichlorophenethyl)boronic acid as a catalyst for Diels-Alder or other cycloaddition reactions.

The table below provides a conceptual overview of the components in a boronic acid-catalyzed Diels-Alder reaction.

Reaction ComponentRoleExample
DieneThe 4π-electron component.1,3-Butadiene
DienophileThe 2π-electron component, often an activated unsaturated carboxylic acid.Acrylic acid
Boronic Acid CatalystActivates the dienophile through Lewis acidic interaction.Phenylboronic acid

This table is for illustrative purposes and does not imply that (3,4-Dichlorophenethyl)boronic acid has been used in this context.

While (3,4-Dichlorophenethyl)boronic acid is a known chemical entity, its primary role appears to be as a synthetic intermediate rather than as a catalyst for the organic transformations detailed in this article. The fundamental principles of boronic acid catalysis, including Lewis and Brønsted acidity, reversible covalent interactions with hydroxyl groups, and various substrate activation mechanisms, provide a powerful framework for developing new synthetic methodologies. These principles are evident in the successful application of other boronic acids in amidation, esterification, and cycloaddition reactions. Future research may explore the catalytic potential of (3,4-Dichlorophenethyl)boronic acid and other less common boronic acids in these and other important organic reactions.

Biocatalytic Systems Incorporating Boronic Acids

The integration of boronic acids into biological systems represents a frontier in catalysis, merging the reactivity of organoboron compounds with the high selectivity of enzymes.

A groundbreaking area of research involves the creation of "designer enzymes" where a non-natural amino acid containing a boronic acid is genetically incorporated into a protein scaffold. nih.govrug.nl This introduces a new-to-nature catalytic mechanism. nih.govrug.nl By positioning a boronic acid, such as para-boronophenylalanine (pBoF), within the active site of a protein, researchers have created artificial enzymes capable of catalyzing reactions not seen in nature. nih.gov

The characterization of these boro-enzymes involves a combination of techniques including X-ray crystallography, high-resolution mass spectrometry (HRMS), and 11B NMR spectroscopy to confirm the incorporation of the boronic acid and to elucidate its catalytic role. nih.govchemrxiv.orgrug.nl For example, studies have shown that a nearby lysine (B10760008) residue can be crucial for catalytic activity, forming a hybrid catalytic dyad with the boronic acid residue. nih.gov There is currently no published research describing the specific incorporation of (3,4-Dichlorophenethyl)boronic acid into an enzyme scaffold.

Kinetic resolution is a key technique for separating enantiomers of a racemic mixture. Boronic acids have been employed as catalysts in various kinetic resolution strategies. dicp.ac.cnnih.gov One approach involves the use of a chiral phosphoric acid in combination with an achiral boronic acid to achieve the enantioselective kinetic resolution of para-quinols via an oxa-Michael addition. nih.govresearchgate.net In this system, the boronic acid is believed to form a boronic acid ester with the substrate in situ, which then serves as a directing group for the chiral catalyst. nih.gov

Another strategy involves creating designer enzymes with an incorporated boronic acid that can perform enantioselective reactions. For instance, a genetically encoded boronic-acid-containing enzyme has been shown to catalyze the kinetic resolution of hydroxyketones through oxime formation with high enantioselectivity. nih.govrug.nl The success of these resolutions is often quantified by the selectivity factor (s), which indicates the degree of differentiation between the two enantiomers. dicp.ac.cnbeilstein-journals.org While these examples showcase the potential of boronic acids in kinetic resolution, there are no specific studies reporting the use of (3,4-Dichlorophenethyl)boronic acid for this purpose.

Chemical Biology and Mechanistic Investigations of Boronic Acids

Principles of Molecular Recognition with Boronic Acids

The utility of boronic acids in molecular recognition stems from their ability to form reversible covalent bonds with specific functional groups. boronmolecular.com This capability has made them invaluable tools for the development of sensors, separation systems, and drug delivery vehicles. boronmolecular.comresearchgate.net

A hallmark of boronic acid chemistry is the formation of stable, cyclic boronate esters through a reversible covalent reaction with compounds containing 1,2- or 1,3-cis-diol functionalities. nih.govmdpi.comresearchgate.net This interaction is particularly significant for the recognition of saccharides and other polyols, which are abundant in biological systems. nih.gov

The reaction involves the condensation of the boronic acid with the diol to form a five- or six-membered cyclic ester. nih.govbath.ac.uk Although these are covalent bonds, the reaction is dynamic and reversible, allowing for applications in sensing and controlled release systems. boronmolecular.com The strength and stability of this interaction are influenced by the structure of both the boronic acid and the diol. nih.gov For instance, the binding affinity varies depending on whether the diol is part of a five- or six-membered ring and its stereochemistry (cis vs. trans). nih.gov This specificity has been widely exploited in the design of synthetic receptors for carbohydrates. mdpi.comfourwaves.com

The binding of boronic acids to diols is highly dependent on pH. researchgate.net Boronic acids are typically weak Lewis acids with pKa values around 9. In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The formation of the boronate ester is generally favored at pH values higher than the pKa of the boronic acid, as the tetrahedral boronate species is more reactive towards diols. researchgate.net Conversely, at lower pH, the equilibrium shifts, favoring the cleavage of the ester bond. researchgate.net

This pH-dependent behavior is a critical feature that allows for the fine-tuning of binding and release processes. researchgate.netresearchgate.net Researchers have found that the optimal pH for binding is not always above the pKa of the boronic acid and is influenced by the pKa values of both the boronic acid and the diol. researchgate.net The electronic properties of substituents on the aryl ring of a boronic acid can alter its pKa and, consequently, its binding affinity and pH profile. nih.gov For example, electron-withdrawing groups tend to lower the pKa, potentially enhancing binding at physiological pH.

The dynamic and reversible nature of boronate ester formation has been harnessed to construct complex supramolecular structures for analyte recognition. rsc.orgresearchgate.net These architectures range from polymers and gels to discrete macrocycles and cages. rsc.orgresearchgate.net By incorporating boronic acid moieties into larger scaffolds, scientists can create sophisticated chemosensors. rsc.org

For example, diboronic acid receptors have been designed to bind glucose with high selectivity by creating a specific binding pocket. acs.org The binding event can be coupled to a signaling mechanism, such as a change in fluorescence, allowing for quantitative detection. nih.govacs.org The self-assembly of boronic acid-containing building blocks can lead to hierarchical structures like polymers and nanoparticles that respond to the presence of saccharides, making them useful for applications in diagnostics and drug delivery. rsc.orgresearchgate.net Covalent organic frameworks (COFs) functionalized with boronic acids have also been developed for the selective adsorption and separation of cis-diol-containing compounds. bohrium.com

Enzyme Inhibition Mechanisms

The Lewis acidic nature of the boron atom makes boronic acids effective inhibitors of certain classes of enzymes, particularly hydrolases like serine proteases and β-lactamases. researchgate.net They often act as transition-state analogs, mimicking the tetrahedral intermediate formed during the enzymatic reaction. researchgate.netmdpi.com

Arylboronic acids are potent competitive inhibitors of serine proteases such as chymotrypsin. nih.govacs.org The inhibition mechanism involves the formation of a reversible covalent bond between the boron atom of the inhibitor and the hydroxyl group of the catalytic serine residue in the enzyme's active site. nih.govresearchgate.net This interaction is facilitated by the donation of an electron pair from an active site histidine to the boron atom, forming a stable tetrahedral adduct that mimics the transition state of substrate hydrolysis. nih.gov

The strength of this inhibition is highly dependent on pH and the electronic nature of the substituents on the aryl ring of the boronic acid. nih.gov Peptide boronic acids, which are analogs of good peptide substrates, have been synthesized and shown to be extremely effective inhibitors of various serine proteases, with inhibition constants (Ki) in the nanomolar range. nih.gov Some of these inhibitors exhibit slow-binding kinetics, where an initial enzyme-inhibitor complex isomerizes to a more stable, tightly bound complex. nih.gov

Table 1: Inhibition of Chymotrypsin by Various Boronic Acid-Based Inhibitors

This table presents data for representative boronic acid inhibitors to illustrate typical inhibition constants. Data for (3,4-Dichlorophenethyl)boronic acid is not available in the cited literature.

InhibitorTarget EnzymeInhibition Constant (Ki)Reference
MeO-Suc-Ala-Ala-Pro-boro-Phe-OHChymotrypsin0.40 nM nih.gov
NAP849 (Peptidyl carbamate)Chymotrypsink_inact/K_I = 1.28 x 10^6 M⁻¹min⁻¹ frontiersin.org
Arylboronic acidsChymotrypsinpH-dependent nih.gov

Boronic acids have emerged as a crucial class of non-β-lactam inhibitors for β-lactamase enzymes, which are primary contributors to bacterial resistance against β-lactam antibiotics. mdpi.comfrontiersin.org These enzymes are categorized into classes A, B, C, and D; boronic acids are particularly effective against the serine-based β-lactamases (Classes A, C, and D). mdpi.comnih.gov

Boronic acid transition state inhibitors (BATSIs) act as competitive, reversible inhibitors. nih.govnih.gov They bind to the active site where the boron atom forms a covalent adduct with the catalytic serine residue (Ser70 in many class A enzymes). nih.govasm.org This tetrahedral adduct is a stable mimic of the high-energy intermediate formed during the hydrolysis of a β-lactam antibiotic, thus effectively blocking the enzyme's activity. mdpi.comnih.gov The affinity and specificity of these inhibitors can be significantly enhanced by adding functional groups that make additional hydrogen bonding or hydrophobic interactions within the active site. nih.gov While potent against Class A and C enzymes, their effectiveness against Class D β-lactamases is an area of active research, with some compounds showing promising inhibitory activity. nih.gov

Table 2: Inhibition of β-Lactamases by Representative Boronic Acid Inhibitors

This table includes examples of boronic acid inhibitors and their activity against different classes of β-lactamases. Data for (3,4-Dichlorophenethyl)boronic acid is not available in the cited literature.

InhibitorEnzyme (Class)Inhibition Constant (Ki)Reference
SM23PDC-3 (Class C)4 nM frontiersin.org
S02030KPC-2 (Class A)120 nM asm.org
Compound 10aAmpC (Class C)140 nM mdpi.com
Compound 5KPC-2 (Class A)730 nM mdpi.com
Benzo[b]thiophene-2-boronic acidAmpC (Class C)Nanomolar range researchgate.net
BA3 (a substituted phenylboronic acid)OXA-24/40 (Class D)5 µM nih.gov

Inhibition of β-Lactamases (Classes A, C, D)

Mechanism of Tetrahedral Intermediate Mimicry

A key mechanism by which boronic acids exert their biological effects, particularly as enzyme inhibitors, is through the mimicry of tetrahedral intermediates. In many enzymatic reactions, such as peptide bond hydrolysis by serine proteases, a transient, high-energy tetrahedral intermediate is formed. Boronic acids can act as potent inhibitors by forming a stable, tetrahedral boronate adduct with a key catalytic residue. The boron atom readily accepts a lone pair of electrons from a nucleophile, such as the hydroxyl group of a serine residue in an enzyme's active site. This forms a stable structure that resembles the geometry of the fleeting transition state, effectively blocking the enzyme's catalytic cycle.

Covalent Adduct Formation with Catalytic Residues (e.g., Serine, Hydroxide)

The electrophilic nature of the boron atom in boronic acids makes them mild electrophiles that can form reversible covalent adducts with nucleophilic amino acid residues. nih.gov This is most prominently observed with serine residues in the active sites of serine hydrolases. nih.gov These enzymes are crucial for various physiological processes, and their inhibition is a key therapeutic strategy. nih.gov Boronic acid-based fragments have demonstrated high potency and selectivity for serine hydrolases. nih.gov The interaction involves the attack of the serine's hydroxyl group on the boron atom, forming a covalent bond. nih.gov In some cases, the resulting adduct is further stabilized by interactions with other nearby residues, such as a catalytic histidine. For example, structural analysis of the serine hydrolase FphH inhibited by the boronic acid N34 revealed the boronic acid moiety bound to both the catalytic serine and histidine in the active site. nih.gov

Structural and Kinetic Analysis of Inhibition

The inhibitory potential of boronic acids is quantified through detailed structural and kinetic studies. X-ray crystallography can reveal the precise atomic interactions between the boronic acid inhibitor and the enzyme's active site, confirming the formation of covalent adducts. Kinetic analyses provide crucial data on the potency and mechanism of inhibition. For instance, boronic acid-based fragments have been identified as highly potent inhibitors of Staphylococcus aureus serine hydrolases FphE and FphH, with nanomolar potency. nih.gov

InhibitorTarget EnzymePotency (IC₅₀)Key Structural Interaction
N34 FphHNanomolar rangeCovalent adduct with catalytic Serine and interaction with Histidine in a deep hydrophobic pocket. nih.gov
Z27 FphE, FphHNot specifiedSelected as a hit from a fragment screen. nih.gov
W41 FphE, FphHNot specifiedSelected as a hit from a fragment screen. nih.gov

This table presents example data for boronic acid inhibitors to illustrate the types of findings from structural and kinetic analyses.

Investigation of Lysine (B10760008) Labeling Agents

Beyond targeting serine, boronic acids have been engineered to covalently label lysine residues, which are also key components of many enzyme active sites. nih.gov This strategy often involves incorporating a carbonyl group (an aldehyde or ketone) onto the boronic acid scaffold, typically positioned ortho to the boronic acid. nih.gov These "warheads" react with the primary amine of a lysine residue to form an imine, which is then stabilized by the formation of a dative N-B bond from the imine nitrogen to the boron atom, creating a stable iminoboronate. nih.govchemrxiv.org This dual-action approach represents a novel strategy for inhibiting enzymes like penicillin-binding proteins (PBPs), which possess a serine-lysine catalytic dyad. nih.gov Compounds such as 2-formylphenylboronic acid derivatives have been shown to effectively inhibit and covalently label PBP1b by targeting the catalytic lysine. nih.gov This reversible covalent labeling offers a promising avenue for developing new classes of antibacterial agents. nih.gov

Boronic Acids as Biochemical Probes

The unique reactivity of boronic acids has been harnessed to develop sophisticated biochemical probes for detecting and labeling biomolecules. nih.gov

Development of Fluorescent and Other Spectroscopic Probes for Biomolecules

Boronic acids are excellent platforms for designing fluorescent sensors. rsc.org The general principle involves linking a boronic acid recognition unit to a fluorophore. Binding of the boronic acid to its target, often a diol-containing molecule like a carbohydrate or certain glycoproteins, modulates the electronic properties of the system, leading to a change in fluorescence intensity, wavelength, or lifetime. rsc.org This strategy has been successfully applied to develop probes for a wide range of biological targets.

Amyloid-β Plaques: A boronic acid-based fluorescent probe was developed that showed a significant increase in fluorescence intensity upon binding to amyloid-β aggregates, which are hallmarks of Alzheimer's disease. nih.gov The boronic acid functional group was found to improve binding affinity and allowed for selective staining of plaques in brain tissue. nih.gov

Copper Ions: Fluorescent chemosensors for copper ions have been created by conjugating boronic acids to fluorophores like rhodamine and fluorescein. rsc.org These probes exhibit selective fluorescence enhancement or quenching in the presence of Cu²⁺. rsc.org

Reactive Oxygen Species (ROS): Boronate-based probes have been designed to detect hydrogen peroxide (H₂O₂), a key ROS. nih.gov The oxidative deprotection of the boronate by H₂O₂ releases a highly fluorescent molecule, enabling detection. nih.gov

Boronic Acid-Containing Agents: Conversely, fluorescent sensors have been developed to detect the presence of boronic acid-containing drugs inside cells. mdpi.com A novel sensor, BS-631, emits red fluorescence after reacting with agents like 4-borono-L-phenylalanine (BPA), allowing for visualization of the drug's localization within the cell. mdpi.com

Probe TypeTarget BiomoleculeSensing MechanismReference
Fluorophore-Boronic Acid Conjugate Amyloid-β AggregatesBinding-induced fluorescence enhancement and blue shift. nih.gov
Rhodamine-Boronic Acid Copper Ions (Cu²⁺)Selective fluorescence enhancement. rsc.org
Diboronate-Xanthene Probe (e.g., Peroxyfluor-1) Hydrogen Peroxide (H₂O₂)Oxidative deprotection of boronate releases a fluorescent product. nih.gov
BS-631 Boronic Acid Agents (e.g., BPA)Reaction with boronic acid induces red fluorescence emission. mdpi.com

Applications in Bioorthogonal Chemistry for Site-Selective Labeling of Proteins

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govnih.gov Boronic acids have emerged as valuable tools in this field for the site-selective modification of proteins. nih.gov Their application generally follows three main strategies: nih.gov

Boronic Ester Formation: This involves the reaction between a boronic acid and a cis-1,2- or 1,3-diol. Proteins can be engineered to contain a diol-bearing unnatural amino acid, which can then be selectively labeled with a boronic acid probe.

Iminoboronate Formation: As described previously (5.2.2.4), the reaction between a 2-formyl- or 2-acetyl-arylboronic acid and a hydrazine, hydroxylamine, or the amine of a lysine residue can be used for bioorthogonal ligation. nih.govnih.gov This chemistry has been used to develop reversible covalent kinase inhibitors. chemrxiv.org

Boronic Acids as Transient Groups: In this approach, the boronic acid is a reactant in a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, but is not part of the final conjugate. nih.gov A protein can be tagged with an aryl halide, which is then reacted with a boronic acid probe in the presence of a palladium catalyst. While powerful, concerns about the potential toxicity and cell permeability of the metal catalyst need to be addressed for intracellular applications. nih.gov

The versatility of these reactions expands the toolbox available for chemical biologists to label, track, and manipulate proteins with high precision in their native environment. nih.govnih.gov

Probing Protein Conformational Dynamics and Receptor-Ligand Interactions

While boronic acids, in general, are recognized for their utility in studying protein structure and function, specific documented applications of (3,4-Dichlorophenethyl)boronic acid in probing protein conformational dynamics and receptor-ligand interactions are not extensively available in current scientific literature. However, the structural characteristics of this compound—namely the phenethyl group and the dichlorinated phenyl ring—suggest potential avenues for such investigations, drawing parallels with other studied boronic acid derivatives.

The core principle behind using boronic acids as probes lies in their ability to form reversible covalent bonds with diols and certain amino acid residues. This interaction can be exploited to study dynamic cellular processes. For instance, phenylboronic acid (PBA) has been shown to form stable complexes with amino phenolic compounds, which can then be used for non-covalent protein labeling. nih.gov The formation of these complexes often leads to significant changes in fluorescence, providing a detectable signal upon binding to a protein. nih.gov This suggests that a molecule like (3,4-Dichlorophenethyl)boronic acid could potentially be functionalized or used in conjunction with fluorescent reporters to monitor protein dynamics.

The interaction of boronic acids is not limited to diols; they can also interact with active site residues of enzymes, such as the threonine residue in proteasomes. This has been a key strategy in the design of proteasome inhibitors. The specificity of these interactions can provide insights into the topology of receptor binding pockets and allosteric sites. Although direct studies on (3,4-Dichlorophenethyl)boronic acid are lacking, the broader class of phenethylboronic acids and their derivatives are subjects of interest for their potential biological activities, which are intrinsically linked to their interactions with proteins.

Role in Detection of Biological Oxidants

The application of boronic acids and their derivatives in the detection of biological oxidants, particularly hydrogen peroxide (H₂O₂), is a well-established field of research. This detection mechanism is based on the chemoselective oxidation of the boronate group by H₂O₂, leading to the formation of a phenol (B47542) and boric acid. This transformation can be coupled to a reporter system, often fluorescent, to generate a measurable signal.

While specific studies detailing the use of (3,4-Dichlorophenethyl)boronic acid for detecting biological oxidants are not prominent, the fundamental chemistry of the boronic acid functional group makes it a plausible candidate for such applications. The electronic properties of the aryl group attached to the boronic acid can significantly influence the rate of oxidation and, consequently, the sensitivity and specificity of the probe. The presence of two chlorine atoms on the phenyl ring of (3,4-Dichlorophenethyl)boronic acid would exert an electron-withdrawing effect, which could modulate its reactivity towards oxidants.

The general strategy involves designing a probe where the boronic acid acts as a "protecting group" for a fluorophore. In its boronic acid form, the probe might be non-fluorescent or emit at a specific wavelength. Upon reaction with a biological oxidant like H₂O₂, the boronic acid is cleaved, releasing the unmasked fluorophore and leading to a change in the fluorescent signal (either "turn-on" or ratiometric). The phenethyl spacer in (3,4-Dichlorophenethyl)boronic acid could provide structural flexibility and influence the probe's localization within cellular compartments.

Further research would be necessary to synthesize and characterize a probe based on (3,4-Dichlorophenethyl)boronic acid and to evaluate its efficacy in detecting biological oxidants in vitro and in living cells. This would involve assessing its selectivity for different reactive oxygen species (ROS) and its response time, which are critical parameters for a useful biological probe.

Advanced Characterization and Spectroscopic Analysis in Boronic Acid Research

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are indispensable for understanding the dynamic processes involving boronic acids, from simple esterifications to complex biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination and quantitative analysis of chemical reactions involving boronic acids. beilstein-journals.org In particular, ¹¹B NMR spectroscopy is highly effective for monitoring the conversion of boronic acids to boronate esters. nsf.govnih.gov This is due to the change in the boron atom's hybridization from sp² in the trigonal boronic acid to sp³ in the tetrahedral boronate ester upon reaction with a diol. mdpi.com This change in coordination and geometry results in a distinct upfield shift in the ¹¹B NMR spectrum, allowing for clear differentiation between the free acid and the ester complex. nsf.govmdpi.com

Researchers can utilize in-situ ¹¹B NMR to monitor the equilibrium between boronic acids and their corresponding esters, providing quantitative data on the ratio of each species present in a reaction mixture. mdpi.com By acquiring spectra at different time points, the kinetics of boronate ester formation or hydrolysis can be followed. For instance, the reaction between a phenylboronic acid and a diol like catechol can be monitored to determine the percentage of boronic acid converted to boronate ester. mdpi.com Furthermore, ¹H NMR can also be used to track reactions by observing changes in the signals of protons adjacent to the reacting functional groups. rsc.org

Table 1: Illustrative ¹¹B NMR Chemical Shifts for Boron Species
Boron SpeciesHybridizationTypical ¹¹B Chemical Shift (δ, ppm)Reference
Trigonal Boronic Acid (e.g., Ar-B(OH)₂)sp²27 - 32 mdpi.comresearchgate.net
Tetrahedral Boronate Anion (e.g., Ar-B(OH)₃⁻)sp³5 - 9 researchgate.net
Tetrahedral Boronate Ester (e.g., with a diol)sp³9 - 15 mdpi.com
Trigonal Boronic Ester (e.g., pinacol (B44631) ester)sp²~30 - 32 researchgate.net

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for studying the kinetics and equilibrium of reactions that involve a change in chromophore concentration or structure. thermofisher.comnih.gov For boronic acid chemistry, this method is particularly useful when the binding event leads to a change in the electronic properties of the molecule, resulting in a shift in the absorption spectrum. researchgate.net

Kinetic studies can be performed by monitoring the change in absorbance at a specific wavelength over time. thermofisher.com For example, the reaction of a boronic acid with hydrogen peroxide to form a phenol (B47542) derivative can be followed by measuring the increase in absorbance of the resulting chromophoric product. researchgate.net By analyzing the absorbance data as a function of time, the reaction order and the rate constant (k) can be determined. thermofisher.com Pseudo-first-order conditions are often employed to simplify the analysis. nih.gov

Equilibrium studies, which determine the binding affinity (association or dissociation constants) between a boronic acid and a diol, can also be conducted using UV-Vis spectrophotometry. This typically involves titrating the boronic acid with increasing concentrations of the diol and measuring the resulting change in absorbance until saturation is reached. The data can then be fitted to a binding isotherm to calculate the equilibrium constant.

Table 2: Example Kinetic Data from a UV-Vis Monitored Reaction
Reactant [A] (µM)Reactant [B] (mM)Observed Rate (kobs, s⁻¹)Reference
100100.015 thermofisher.comresearchgate.netnih.gov
100200.031
100300.044
100400.062

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netwisc.edu XPS is particularly valuable for confirming the covalent attachment of boronic acid derivatives, such as (3,4-Dichlorophenethyl)boronic acid, onto various surfaces, including graphitic materials or nanoparticles. rsc.orgnih.gov

The analysis involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wisc.edu The presence of boron on a functionalized surface can be unequivocally confirmed by the detection of the B 1s core-level photoemission peak. mdpi.com The binding energy of the B 1s peak provides information about the chemical environment of the boron atom. For example, B-C bonds, B-O bonds (as in boronic acid or esters), and B-N bonds exhibit distinct binding energies. researchgate.netresearchgate.net The absence of a boron signal in XPS data after extensive washing can rule out mere physisorption of the boronic acid onto the surface. rsc.org

Table 3: Representative B 1s Binding Energies from XPS Analysis
Chemical StateTypical Binding Energy (eV)Reference
Metal Borides (e.g., Co-B)186 - 188 researchgate.net
Boron in Boronic Acid/Ester (e.g., C-B(OR)₂)~191 - 193 mdpi.comaip.org
Boron in Boron Nitride (BN)~190.5 researchgate.net
Boron in Boron Oxide (B₂O₃)~193.3 researchgate.net

Crystallographic Studies of Boronic Acid-Biomolecule Complexes

X-ray crystallography provides the most definitive and high-resolution structural data on the interaction between boronic acids and biomolecules. This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal, revealing detailed information about binding modes, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds.

Crystallographic studies have been fundamental in elucidating the mechanism of enzyme inhibition by boronic acids. For example, the crystal structures of serine proteases in complex with boronic acid inhibitors have confirmed that the boron atom forms a covalent, tetrahedral adduct with the oxygen atom of the catalytic serine residue in the enzyme's active site. nih.gov This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, leading to potent inhibition. nih.gov Similarly, the binding of boronic acids to the diol groups of carbohydrates or ribonucleosides has been structurally characterized, providing a blueprint for the design of synthetic receptors and sensors. nih.gov These studies are critical for structure-based drug design and for understanding the principles of molecular recognition in biological systems. grafiati.com

Table 4: Key Parameters from Crystallographic Analysis of Boronic Acid-Biomolecule Complexes
ParameterDescriptionSignificanceReference
B-O Covalent Bond LengthThe distance between the boron atom and the oxygen of the biomolecule's serine or diol group.Confirms covalent bond formation and the stability of the complex. nih.gov
O-B-O Bond AnglesThe angles around the boron atom within the complex.Defines the geometry of the boron center (typically tetrahedral in the bound state). nih.gov
Hydrogen Bond NetworkNon-covalent interactions between the boronic acid moiety and adjacent amino acid residues or water molecules.Reveals additional interactions that contribute to binding affinity and specificity. grafiati.com
Overall ConformationThe three-dimensional orientation of the boronic acid inhibitor within the biomolecule's binding site.Provides a complete picture of the binding mode, essential for rational drug design. nih.gov

Computational and Theoretical Chemistry in Understanding 3,4 Dichlorophenethyl Boronic Acid Reactivity

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in (3,4-Dichlorophenethyl)boronic acid and the relative energies of its different spatial orientations (conformers).

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules like (3,4-Dichlorophenethyl)boronic acid. DFT calculations can determine various energetic and electronic properties that govern the molecule's reactivity.

Theoretical studies on similar compounds, such as 3,4-dichlorophenylboronic acid (3,4-dcpba), have utilized DFT methods (e.g., B3LYP with the 6-311++G(d,p) basis set) to identify the most stable conformers and their geometric parameters. researchgate.net Such calculations are crucial for understanding the molecule's preferred shape.

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For instance, calculations on the related 3-Chlorophenyl boronic acid yielded a HOMO-LUMO gap of 5.768 eV. figshare.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For boronic acids, the MEP can predict reactive sites, such as the electrophilic boron atom and the nucleophilic oxygen atoms of the hydroxyl groups. figshare.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and stabilizing interactions within the molecule, such as hyperconjugation and hydrogen bonding. figshare.comnih.gov In boronic acids, it can quantify the interactions between the lone pairs of oxygen atoms and the empty p-orbital of the boron atom.

The table below summarizes key parameters typically obtained from DFT calculations for arylboronic acids, which would be applicable to the study of (3,4-Dichlorophenethyl)boronic acid.

PropertySignificanceExample Finding (for related compounds)
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.5.768 eV for 3-Chlorophenyl boronic acid. figshare.com
Dipole Moment Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions.1.6258 D for 3-Chlorophenyl boronic acid. figshare.com
NBO Stabilization Energy Quantifies intramolecular electron delocalization and charge transfer, contributing to molecular stability.Large stabilization energies (e.g., 172.12, 192.56 kcal/mol) were found for interactions in 3-Chlorophenyl boronic acid. figshare.com
MEP Analysis Identifies sites susceptible to electrophilic and nucleophilic attack.Electrophilic sites predicted near hydrogen atoms and nucleophilic sites near oxygen atoms. figshare.com

This table is illustrative, based on data for similar compounds, to show the types of properties calculated via DFT.

For situations requiring higher accuracy, researchers employ more computationally intensive ab initio methods. These methods are built upon a more rigorous theoretical foundation than DFT and systematically approach the exact solution of the Schrödinger equation. jussieu.fr

Møller-Plesset Perturbation Theory (MPPT): This method improves upon the basic Hartree-Fock approximation by adding electron correlation effects as a perturbation. Second-order Møller-Plesset theory (MP2) is a common starting point for including electron correlation. jussieu.frarxiv.org

Coupled Cluster (CC) Methodology: Coupled Cluster theory is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for molecular energies and properties. hu-berlin.deaps.org Methods like CCSD(T), which includes single, double, and a non-iterative treatment of triple excitations, can often achieve "chemical accuracy" (within 1 kcal/mol of experimental values). hu-berlin.deaps.org

These high-level methods are crucial for benchmarking the results of more approximate methods like DFT and for calculations where subtle electronic effects are critical, such as determining accurate reaction barriers and transition state geometries. hu-berlin.de However, their high computational cost typically limits their application to smaller molecules or specific, critical reaction steps. aps.org

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions involving (3,4-Dichlorophenethyl)boronic acid. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a complete energy profile for a reaction, providing deep mechanistic insights.

(3,4-Dichlorophenethyl)boronic acid is a potential substrate for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. rsc.orgyoutube.com The key step in this catalytic cycle is transmetalation, where the organic group (the 3,4-dichlorophenethyl moiety) is transferred from the boron atom to the palladium catalyst. rsc.org

Computational studies have been instrumental in elucidating the complex mechanism of this step. The generally accepted "boronate mechanism" involves the following key events, which can be modeled computationally:

Activation of the Boronic Acid: A base (like OH⁻) attacks the electron-deficient boron atom of the boronic acid, forming a more nucleophilic tetrahedral boronate species, [R-B(OH)₃]⁻. rsc.org

Formation of the Pre-transmetalation Complex: This boronate species then interacts with the palladium(II) complex (L-Pd-R'-X). Computational studies have helped characterize the structure of these crucial intermediates. nih.govillinois.edu

The Transmetalation Event: The organic group is transferred from boron to palladium, and a palladium-carbon bond is formed. Theoretical calculations can map the potential energy surface of this step, identifying the transition state and calculating the activation energy, which determines the reaction rate. nih.gov

Recent computational and experimental work continues to refine these models, exploring the precise roles of different boronic esters and activators in modulating the rate and efficiency of the transmetalation step. nih.govillinois.edu DFT calculations have also supported novel mechanistic proposals, such as a halogen radical transfer (XRT) pathway for the activation of alkyl boronic acids in certain photocatalyzed systems. rsc.org

A significant limitation of boronic acids, particularly in biological applications, is their susceptibility to oxidative deboronation, where the carbon-boron bond is cleaved by reactive oxygen species (ROS) like hydrogen peroxide. nih.govnih.gov

These insights have guided the design of more stable boronic acids. Computational modeling has shown that stability can be enhanced by:

Diminishing Electron Density on Boron: Attaching electron-withdrawing groups to the organic framework reduces the boron's susceptibility to nucleophilic attack.

Stereoelectronic Constraints: Creating intramolecular coordination to the boron atom, for example by introducing a nearby carboxyl group to form a "boralactone," can significantly slow the oxidation. nih.govnih.gov Computational analyses show this stability arises from diminished stabilization of the developing p-orbital on the boron atom in the reaction's transition state. nih.govdigitellinc.com

The boronic acid functional group is a key "warhead" in many enzyme inhibitors because it can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site. nih.govnih.gov (3,4-Dichlorophenethyl)boronic acid could potentially be explored for such roles.

Understanding the precise mechanism of this covalent docking process requires methods that can treat the bond-forming event with quantum mechanics while including the influence of the surrounding protein environment. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are the state-of-the-art approach for this challenge. nih.govbioexcel.eu

In a QM/MM simulation:

The QM region consists of the boronic acid inhibitor and the key active site residues directly involved in the reaction. This region is treated with a high-level quantum chemical method (like DFT).

The MM region comprises the rest of the protein and solvent, which are treated with a classical molecular mechanics force field.

This approach allows for the simulation of the entire covalent docking process. nih.gov Time-dependent QM/MM simulations can track the structural and electronic changes as the boron atom converts from a neutral, trigonal sp² state to a tetrahedral sp³ state upon forming a bond with the enzyme. nih.gov These simulations can reveal the transition state of the reaction, calculate activation barriers, and elucidate the roles of specific amino acids in catalysis and binding, providing a detailed understanding that is crucial for the rational design of new and more potent inhibitors. nih.govnih.gov

Enzyme ClassKey Active Site ResidueBoron InteractionComputational Method
Serine Proteases Serine (Ser)Forms a covalent, tetrahedral adduct with the boron atom.QM/MM Simulations
β-Lactamases Serine (Ser)Reversible covalent inhibition via boronate formation. nih.govQM/MM Simulations nih.govnih.gov
Proteasomes Threonine (Thr)Covalent binding to the N-terminal threonine hydroxyl group. nih.govMolecular Docking, QM/MM

This table lists examples of enzyme classes targeted by boronic acid inhibitors and studied with computational methods.

Thermodynamic and Kinetic Feasibility Assessments of Proposed Pathways

Computational chemistry offers a robust framework for assessing the thermodynamic and kinetic feasibility of chemical reactions before undertaking extensive experimental work. rroij.com For a molecule like (3,4-Dichlorophenethyl)boronic acid, this involves calculating key parameters for proposed reaction pathways, such as those involved in Suzuki-Miyaura cross-coupling reactions or interactions with biological targets.

Thermodynamic Analysis:

Gibbs Free Energy Change (ΔG): This is the primary indicator of a reaction's spontaneity. A negative ΔG indicates a thermodynamically favorable process.

Enthalpy Change (ΔH): This represents the heat absorbed or released during a reaction.

Entropy Change (ΔS): This measures the change in disorder of the system.

DFT methods, such as B3LYP or ωB97XD, combined with appropriate basis sets (e.g., 6-31G(d)), are commonly used to optimize the geometries of all species in a reaction and calculate their energies. ekb.egresearchgate.net For (3,4-Dichlorophenethyl)boronic acid, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to influence the thermodynamics of its reactions. For instance, in reactions where the boronic acid acts as an electrophile, the electron-deficient boron center, enhanced by the chloro substituents, could lead to a more favorable enthalpy of reaction.

Kinetic Analysis:

Kinetic analysis investigates the rate of a reaction by examining the energy barrier that must be overcome. The central concept is the transition state (TS) , which is the highest energy point along the reaction coordinate.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational methods are used to locate and characterize the geometry and energy of the transition state. ekb.eg For reactions involving (3,4-Dichlorophenethyl)boronic acid, such as the transmetalation step in a Suzuki-Miyaura coupling, DFT calculations can model the transition state structure and compute the associated activation energy. researchgate.net This allows for a comparison of different potential pathways, identifying the one with the lowest kinetic barrier as the most likely to occur. rroij.com

Table 1: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction Pathway

This table presents hypothetical calculated values for a reaction involving (3,4-Dichlorophenethyl)boronic acid, demonstrating the type of data generated from computational feasibility studies.

ParameterReactantsTransition StateProducts
Relative Enthalpy (ΔH, kcal/mol) 0.0+25.4-15.2
Relative Gibbs Free Energy (ΔG, kcal/mol) 0.0+28.1-12.8
Activation Energy (Ea, kcal/mol) -25.4-

These computational assessments are crucial for understanding reaction mechanisms, predicting outcomes, and designing more efficient synthetic routes or more potent molecular agents. rroij.comekb.eg

Computational Modeling of Molecular Recognition and Binding Interactions

Molecular recognition is fundamental to many biological processes and chemical applications. Boronic acids are well-known for their ability to form reversible covalent bonds with cis-diols, a motif present in many biological molecules like saccharides and glycoproteins. nih.govrsc.orgresearchgate.net Computational modeling provides invaluable insights into these recognition and binding events at an atomic level.

For (3,4-Dichlorophenethyl)boronic acid, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are primary tools to study its interactions with biological targets, such as enzyme active sites. frontiersin.orgnih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our boronic acid) when bound to a second (a receptor, typically a protein). nih.govacs.org The process involves:

Defining the Binding Site: Identifying the active site or pocket on the target protein.

Sampling Conformations: Generating a wide range of possible orientations and conformations of the ligand within the site.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The pose with the best score represents the most likely binding mode.

In the case of (3,4-Dichlorophenethyl)boronic acid interacting with a serine protease, docking simulations can predict how the molecule fits into the active site. nih.gov The simulation would likely show the boronic acid's boron atom forming a covalent bond with the hydroxyl group of a key serine residue, mimicking the natural transition state of peptide hydrolysis. nih.govnih.gov The dichlorophenyl group and the ethyl linker would then be positioned within the binding pocket, and the scoring function would evaluate interactions (e.g., hydrophobic, hydrogen bonding) with other residues. biorxiv.org

QM/MM Simulations:

For a more accurate description of binding, especially when covalent bonds are formed, hybrid QM/MM methods are employed. frontiersin.orgnih.gov In this approach:

The chemically reactive part of the system (e.g., the boronic acid and the immediate active site residues) is treated with high-accuracy quantum mechanics (QM).

The rest of the protein and solvent are treated with more computationally efficient molecular mechanics (MM).

This allows for the detailed study of electronic changes during bond formation and breaking, providing a more dynamic and accurate picture of the binding event than docking alone. frontiersin.org For (3,4-Dichlorophenethyl)boronic acid, a QM/MM simulation could elucidate the precise mechanism of covalent bond formation with a serine residue, including the transition from the trigonal sp² hybridized boron to a tetrahedral sp³ state upon binding. nih.gov

Table 2: Illustrative Molecular Docking Results for (3,4-Dichlorophenethyl)boronic Acid with a Target Protein

This table shows hypothetical data from a docking study, ranking different binding poses based on their calculated affinity.

Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesCovalent Bond Formed (Serine-Boron)
1 -8.5Ser195, Gly193, Phe41Yes
2 -7.9Ser195, Trp215Yes
3 -7.2His57, Asp102No

These modeling techniques are instrumental in rational drug design, helping to explain the molecular basis of activity and guiding the synthesis of new, more potent inhibitors. acs.orgmdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Biological Activity Prediction

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods used to build mathematical models that correlate the chemical structure of a compound with its physical properties or biological activity. mdpi.com These models are powerful predictive tools in drug discovery and materials science.

For a series of compounds related to (3,4-Dichlorophenethyl)boronic acid, a QSAR study could be developed to predict their inhibitory activity against a specific enzyme, such as a protease or a β-lactamase. nih.govnih.gov

The process involves several key steps:

Data Set Collection: A set of molecules with known biological activities (e.g., IC₅₀ values) is compiled. This would include (3,4-Dichlorophenethyl)boronic acid and its structural analogues with varying substituents.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometric: Related to the 3D shape of the molecule.

Electronic: Partial charges, dipole moment, HOMO/LUMO energies. The electron-withdrawing effects of the chlorine atoms in (3,4-Dichlorophenethyl)boronic acid would be captured by these descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not due to chance correlation.

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.75 * LogP - 0.21 * LUMO_Energy + 1.5 * (Dipole_Z) + C

This equation would suggest that higher lipophilicity (LogP) and a specific dipole moment orientation increase activity, while a higher energy of the Lowest Unoccupied Molecular Orbital (LUMO) decreases it.

Table 3: Illustrative Data for a QSAR Study

This table presents a small, hypothetical dataset that would be used to build a QSAR model.

Compoundlog(1/IC₅₀) (Observed)LogP (Descriptor 1)LUMO Energy (eV) (Descriptor 2)log(1/IC₅₀) (Predicted)
Analog 1 5.83.1-1.55.7
Analog 2 6.23.5-1.86.3
(3,4-Dichlorophenethyl)boronic acid 6.53.9-2.16.6
Analog 3 5.12.5-1.25.2

By establishing a statistically significant model, QSAR studies can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of lead compounds. mdpi.com

Emerging Research Frontiers and Future Perspectives on 3,4 Dichlorophenethyl Boronic Acid Research

Material Science Applications

The boronic acid functional group is a cornerstone for developing "smart" materials due to its unique ability to form reversible covalent bonds with diols. rsc.org This property allows for the design of materials that can respond to specific chemical signals, making (3,4-Dichlorophenethyl)boronic acid a promising candidate for advanced applications.

Development of Stimuli-Responsive Polymers and Gels

Stimuli-responsive polymers, or "smart" polymers, can undergo significant, reversible changes in their physical properties in response to external stimuli. nih.govmdpi.com Boronic acid-containing polymers are particularly noted for their sensitivity to pH and the presence of saccharides. mdpi.com The incorporation of (3,4-Dichlorophenethyl)boronic acid into polymer chains could yield hydrogels that swell or shrink based on glucose concentration, a property highly sought after for developing insulin (B600854) delivery systems. mdpi.comrsc.org The dichlorophenethyl group's hydrophobicity could further modulate the polymer's swelling behavior and its interaction with other molecules.

Luminescent polymers containing boron have also gained attention as next-generation smart materials for sensing applications. rsc.org The boron atom's vacant p-orbital makes it an effective electron acceptor, a property that can be harnessed to create materials whose fluorescence changes in response to environmental shifts. rsc.org

Table 1: Potential Stimuli and Responses of Polymers Incorporating (3,4-Dichlorophenethyl)boronic Acid

StimulusPotential Polymer ResponseUnderlying Mechanism
Glucose Hydrogel swelling / shrinking; Drug releaseReversible formation of a boronate ester with glucose, altering the polymer network's cross-linking density. rsc.org
pH Change Altered solubility or volume phase transitionThe equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate shifts with pH, changing polymer chain hydration and conformation. rsc.org
Diols/Catechols Change in optical properties (e.g., fluorescence)Complexation with diols can alter the electronic environment of an integrated fluorophore, leading to a detectable signal. nih.gov

Functionalized Nanoparticles for Advanced Sensing Platforms

Nanoparticles, particularly those made from silica (B1680970) or carbon, offer high surface areas and stable scaffolds for creating sensitive and selective sensors. nih.gov Functionalizing these nanoparticles with (3,4-Dichlorophenethyl)boronic acid can create platforms for detecting biologically important diol-containing molecules like carbohydrates and glycoproteins. nih.gov The boronic acid acts as a recognition element, binding to the target molecule. This binding event can be designed to trigger a change in the nanoparticle's optical properties, such as fluorescence, for signal generation. nih.govnih.gov For instance, boronic acid-modified carbon dots have been developed for the sensitive detection of catechols and sialic acid, a biomarker associated with some cancers. nih.gov The specific substitution pattern of (3,4-Dichlorophenethyl)boronic acid could be tuned to optimize selectivity for specific biological targets.

Incorporation into Conjugated Polymers for Electronic and Optical Properties

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and unique electronic and optical properties. oup.com These materials are central to technologies like organic light-emitting diodes (OLEDs) and organic solar cells. oup.com Integrating boronic acid units into conjugated polymer backbones is a strategy to modulate their properties. The boron center's Lewis acidity can influence the polymer's electron-accepting ability, thereby tuning its energy levels and optical absorption/emission characteristics. rsc.org The incorporation of (3,4-Dichlorophenethyl)boronic acid could offer a dual advantage: the boronic acid provides a site for electronic tuning and post-polymerization functionalization, while the dichlorophenethyl group can influence solubility, film morphology, and intermolecular packing—all critical factors for device performance.

Innovation in Synthetic Methodology

Advancements in how molecules are synthesized are as crucial as the discovery of their applications. For boronic acids, key areas of innovation include improving the efficiency of their production and developing methods for their late-stage modification.

Further Development of Continuous Flow Synthesis for Complex Molecule Libraries

Traditional batch synthesis of boronic acids can be challenging, but continuous flow chemistry has emerged as a powerful alternative. researchgate.net This technology enables reactions to be performed in a continuously flowing stream within a network of tubes or microreactors. organic-chemistry.orgacs.org For boronic acid synthesis, particularly those involving sensitive organolithium intermediates, flow chemistry offers superior control over reaction time (often less than a second), temperature, and mixing. organic-chemistry.orgnih.gov These advantages lead to higher purity, improved safety, and remarkable throughput, with capabilities of producing tens of grams per hour. organic-chemistry.org Applying and further refining continuous flow setups for the synthesis of (3,4-Dichlorophenethyl)boronic acid and its analogs would facilitate the rapid generation of large libraries of related compounds for screening in drug discovery and materials science. researchgate.netresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Boronic Acids

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction Time Minutes to hoursMilliseconds to seconds organic-chemistry.org
Temperature Control Moderate, potential for hotspotsPrecise and rapid heat exchange researchgate.net
Mixing Often inefficient, dependent on stirringHighly efficient and rapid organic-chemistry.org
Safety Handling large volumes of reactive intermediates can be hazardousSmall reaction volumes at any given time enhance safety researchgate.net
Scalability Often requires process redevelopment for scale-upScaled by running the system for longer periods organic-chemistry.org
Throughput VariableHigh, up to 60 g/h demonstrated for some boronic acids organic-chemistry.org

Late-Stage Functionalization Strategies for Diverse Boronic Acid Derivatives

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in its synthesis. This strategy is highly valuable in drug discovery for rapidly creating analogs of a lead compound. The boronic ester group is an exceptionally versatile handle for such modifications. rsc.org While the Suzuki-Miyaura reaction is the most famous application, recent research has expanded the toolkit for transforming the C-B bond. rsc.orgnih.gov Stereospecific reactions have been developed to convert enantioenriched boronic esters into a wide array of other functional groups, including alcohols, amines, and halides, with high fidelity. rsc.orgdigitellinc.com These transformations allow chemists to take a common intermediate like a (3,4-Dichlorophenethyl)boronic ester and, in a few steps, generate a diverse collection of molecules with varied properties, accelerating the discovery of new bioactive compounds or materials. nih.gov

Advancements in Chemical Biology Tools and Bioorthogonal Systems

The boronic acid functional group, the reactive center of (3,4-Dichlorophenethyl)boronic acid, is a cornerstone of modern chemical biology due to its unique reactivity. Boronic acids are Lewis acids with a vacant p-orbital on the boron atom, allowing them to form reversible covalent bonds with nucleophiles. researchgate.netresearchgate.net This property is particularly valuable for their interaction with 1,2- and 1,3-diols, which are structural motifs prevalent in essential biological molecules like saccharides and glycoproteins. nih.govresearchgate.net This reversible esterification has been harnessed to create a variety of biochemical tools for sensing, detecting analytes, inhibiting enzymes, and developing cellular delivery systems. nih.govresearchgate.net

Bioorthogonal chemistry encompasses reactions that can proceed in a complex biological environment without interfering with native biochemical processes. nih.gov Boronic acids have recently been integrated into the bioorthogonal toolkit through several distinct strategies. nih.gov These methods provide powerful means for site-selective protein modification, live-cell imaging, and drug delivery.

Key bioorthogonal strategies employing boronic acids include:

Boronic Ester Formation : The classic reaction between a boronic acid and a cis-diol can be rendered bioorthogonal if one of the partners is introduced exogenously. nih.gov This has been used to target and label cell-surface glycans.

Iminoboronate Formation : The reaction between 2-formylphenylboronic acids or 2-acetylphenylboronic acids and hydrazines or hydroxylamines forms stable iminoboronate adducts. nih.govrsc.org This chemistry has been applied for the reversible covalent inhibition of protein targets. rsc.org

Tetrazine Ligation : Vinylboronic acids have been developed as efficient reactants for the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazines. acs.orgacs.org This reaction is exceptionally fast and has been used for protein modification and two-step labeling of the proteasome in living cells. acs.org

Transient Groups in Cross-Coupling : Boronic acids can serve as transient handles in metal-catalyzed reactions, enabling bioorthogonal bond formation where the boron moiety is not part of the final product. nih.gov

While research has not extensively detailed the specific use of (3,4-Dichlorophenethyl)boronic acid in these systems, its fundamental structure allows it to partake in these reactions. The dichlorophenethyl group would modulate its physical and chemical properties, such as lipophilicity and the pKa of the boronic acid, influencing membrane permeability and reaction kinetics. The electron-withdrawing nature of the chlorine atoms, for instance, can lower the boronic acid's pKa, which may favor binding to diols at physiological pH. acs.org

Bioorthogonal StrategyReacting PartnersKey Research Application
Boronic Ester FormationBoronic Acid + cis-DiolSensing of saccharides and glycoproteins; Cell delivery systems. nih.govnih.gov
Iminoboronate Formation2-Acylphenylboronic Acid + Hydrazine/HydroxylamineSite-selective and reversible protein labeling. nih.govrsc.org
Tetrazine LigationVinylboronic Acid + TetrazineRapid live-cell imaging and protein modification. acs.orgacs.org
Suzuki-Miyaura CouplingBoronic Acid (as transient group) + Aryl HalideCatalyst-mediated bioconjugation. nih.gov

Challenges and Opportunities in Boronic Acid Chemistry Research

The field of boronic acid chemistry is characterized by a landscape of immense opportunity, particularly in medicinal chemistry and materials science, counterbalanced by significant synthetic and stability challenges.

Challenges:

A primary hurdle in working with boronic acids is their inherent instability under various conditions. digitellinc.com Many derivatives are susceptible to oxidative deboronation, where the carbon-boron bond is cleaved, converting the boronic acid to an alcohol and boric acid. nih.govpnas.org This degradation can be accelerated in biological environments rich in reactive oxygen species (ROS). nih.govpnas.org Another common decomposition pathway is protodeboronation, which is often problematic during synthesis and purification. nih.gov

Further challenges include:

Purification and Handling : The polar nature of boronic acids can make them difficult to handle and purify via standard chromatographic methods. researchgate.netresearchgate.net This has led to the widespread use of more stable, but less reactive, boronic esters like pinacol (B44631) esters (Bpin) as surrogates. researchgate.net

Protecting Group Stability : While boronic esters enhance stability, they can be prone to hydrolysis, prematurely releasing the unstable free boronic acid. digitellinc.comresearchgate.net Significant research has focused on developing more robust protecting groups, such as N-methyliminodiacetic acid (MIDA) boronates, which offer greater benchtop stability and allow for the slow, controlled release of the boronic acid when needed. nih.gov

Reaction Compatibility : Boronic acids can be incompatible with certain reaction conditions. For example, in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, the copper(I) catalyst can mediate the degradation of the boronic acid moiety. nih.gov

ChallengeDescriptionCommon Mitigation Strategy
Oxidative InstabilitySusceptibility to degradation by reactive oxygen species (ROS), cleaving the C-B bond. nih.govpnas.orgIntramolecular coordination (e.g., boralactones) to increase stability by 10,000-fold. nih.gov
Handling & PurificationHigh polarity makes standard purification difficult and can lead to decomposition on silica gel. researchgate.netConversion to stable boronic esters (e.g., pinacol, MIDA) for easier handling and purification. nih.govresearchgate.net
Hydrolytic InstabilityBoronic esters (e.g., Bpin) can hydrolyze back to the free boronic acid in the presence of water. digitellinc.comresearchgate.netUse of sterically hindered diols or MIDA boronates for slow, controlled hydrolysis. digitellinc.comnih.gov
Reaction IncompatibilityDegradation under specific catalytic conditions, such as Cu(I) in click chemistry. nih.govUse of protective additives (e.g., fluoride) or alternative catalyst-free ligation methods. nih.gov

Opportunities:

Despite these challenges, the opportunities for boronic acid research are expanding rapidly. The most significant area is drug discovery, where the boronic acid moiety has proven to be a valuable pharmacophore. researchgate.netsci-hub.se The FDA approval of drugs like the proteasome inhibitor Bortezomib for cancer treatment has validated this chemical class and spurred further research. tandfonline.commdpi.com

Key opportunities include:

Enzyme Inhibition : The boron atom can act as a transition-state analogue, forming a stable, tetrahedral complex with key catalytic residues (like serine or threonine) in the active sites of enzymes, particularly proteases. sci-hub.se

Bioisosteric Replacement : The boronic acid group can serve as a bioisostere for other functional groups like carboxylic acids, potentially improving pharmacokinetic properties. researchgate.net

Drug and Prodrug Design : Boronate esters can be designed as prodrugs that release an active agent upon encountering specific triggers in a tumor microenvironment, such as high levels of ROS. tandfonline.com

Materials Science : Boronic acid-containing polymers are being developed for applications such as hydrogels that can be designed to respond to stimuli like changes in pH or glucose concentration. researchgate.net

Catalysis : Arylboronic acids are emerging as effective organocatalysts for a range of chemical transformations, activating hydroxy groups under mild conditions. nih.govrsc.org

For (3,4-Dichlorophenethyl)boronic acid, these opportunities are directly relevant. Its structure presents a unique scaffold for drug design, combining the proven reactivity of the boronic acid with a dichlorinated aromatic ring and a flexible ethyl linker. This combination could be explored for developing novel enzyme inhibitors or as a building block for advanced, stimuli-responsive materials.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (3,4-Dichlorophenethyl)boronic acid?

Answer:
The synthesis of aromatic boronic acids like (3,4-Dichlorophenethyl)boronic acid typically involves cross-coupling reactions or protodeboronation of intermediates. Key approaches include:

  • Copper-catalyzed coupling of aldehydes, amines, and boronic acids, which enhances reactivity with aryl boronic acids and enables previously challenging reactions .
  • Protodeboronation of alkyl boronic esters , a method effective for generating boronic acids, though purification challenges may necessitate prodrug intermediates .
  • Rational design via computational methods to optimize reaction pathways and predict steric/electronic effects, leveraging tools like SPARTAN’14 for molecular modeling .

Basic: How can computational chemistry predict the reactivity and stability of (3,4-Dichlorophenethyl)boronic acid?

Answer:
Density Functional Theory (DFT) calculations are critical for analyzing electronic properties and stability:

  • HOMO-LUMO gaps indicate chemical reactivity; narrower gaps suggest higher reactivity. For example, a band gap of -5.85 eV in related boronic acids correlates with low reactivity and high stability .
  • Natural Bond Orbital (NBO) analysis evaluates charge distribution and non-covalent interactions, informing hydrogen-bonding potential with biological targets .
  • Thermochemical parameters (e.g., Gibbs free energy) predict thermodynamic stability under varying conditions .

Basic: What analytical techniques are suitable for characterizing boronic acid derivatives?

Answer:

  • MALDI-MS with Derivatization : Pre-treatment with 1,2-diols (e.g., 1,2-dihydroxybenzene) prevents boroxine formation, enabling accurate mass detection. Alternatively, using DHB as a matrix directly adducts boronic acids, simplifying analysis .
  • HPLC with Post-Column Detection : Rhodamine-based boronic acid receptors enable selective detection of diol-containing analytes in complex mixtures .
  • Boron Affinity Chromatography : Leverages reversible boronic acid-diol interactions for separation of saccharides or glycoproteins .

Advanced: How can researchers address challenges in mass spectrometry (MS) analysis of boronic acids?

Answer:

  • Dehydration/Boroxine Interference : Derivatize with 1,2-diols (e.g., mannitol) to form stable cyclic esters, preventing trimerization .
  • Matrix Selection : Use DHB matrix for direct adduct formation, bypassing derivatization steps while maintaining spectral clarity .
  • High-Resolution MS : Resolve isotopic patterns (e.g., boron’s natural isotopes) to confirm molecular formulas .

Advanced: What strategies integrate (3,4-Dichlorophenethyl)boronic acid into drug discovery?

Answer:

  • Bioisosteric Replacement : Substitute carboxyl or phosphate groups with boronic acid to enhance binding affinity (e.g., proteasome inhibitors like bortezomib) .
  • Rational Design via Docking Studies : Use computational tools to optimize interactions with target enzymes (e.g., β-lactamases or viral proteases) .
  • Prodrug Synthesis : Mask boronic acids as esters to improve pharmacokinetics, followed by enzymatic activation in vivo .

Advanced: How to resolve contradictions in thermal stability data for boronic acids?

Answer:

  • Thermogravimetric Analysis (TGA) : Systematically compare degradation temperatures across structural analogs. For example, pyrene-1-boronic acid shows stability up to 600°C, while aliphatic derivatives degrade earlier .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) or aromatic systems to enhance thermal resistance .
  • Cross-Validation with DFT : Correlate experimental TGA data with computed bond dissociation energies .

Advanced: How to design boronic acid-based biosensors for bacterial detection?

Answer:

  • Glycolipid Targeting : Functionalize carbon dots (CDs) with boronic acids to bind Gram-positive bacteria via cell-wall teichoic acid diols .
  • Fluorescence Quenching/Augmentation : Optimize boronic acid-diol binding to modulate electron transfer, enhancing signal-to-noise ratios .
  • Dynamic Covalent Assembly : Combine boronic acids with nanomaterials (e.g., graphene oxide) for multiplexed detection .

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